molecular formula C9H6BrNO B372823 3-bromo-4H-quinolizin-4-one

3-bromo-4H-quinolizin-4-one

Cat. No.: B372823
M. Wt: 224.05g/mol
InChI Key: BLINDGIQXUVTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4H-quinolizin-4-one (C$9$H$5$BrClNO) is a heterocyclic compound featuring a fused tricyclic structure with a ketone group at position 4, a bromine atom at position 3, and a chlorine atom at position 8 . Its molecular framework combines a quinoline-like system with an additional oxygen atom, forming a quinolizinone core.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05g/mol

IUPAC Name

3-bromoquinolizin-4-one

InChI

InChI=1S/C9H6BrNO/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h1-6H

InChI Key

BLINDGIQXUVTQH-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C(C(=O)N2C=C1)Br

Canonical SMILES

C1=CC2=CC=C(C(=O)N2C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Quinolizinones vs. Quinazolinones: 3-Bromo-4H-quinolizin-4-one has a tricyclic structure (two six-membered rings fused to a five-membered ring) with one nitrogen and one oxygen atom . Quinazolinones (e.g., 3-Amino-2-(2-bromophenyl)quinazolin-4(3H)-one) are bicyclic compounds with two nitrogen atoms in a six-membered ring and a ketone group at position 4 .
  • Quinolizinones vs. 3-Bromo-2-phenylquinolin-4(1H)-one (C${15}$H${10}$BrNO) introduces a phenyl group at position 2, increasing steric bulk compared to the simpler quinolizinone structure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data
3-Bromo-8-chloro-4H-quinolizin-4-one C$9$H$5$BrClNO 258.5 Br (C3), Cl (C8), O Not reported SMILES: C1=CN2C(=CC=C(C2=O)Br)C=C1Cl
3-Amino-2-(2-bromophenyl)quinazolin-4(3H)-one C${14}$H${10}$BrN$_3$O 316.16 Br (C2'), NH$_2$ (C3) 204–206 IR: 1,673 cm$^{-1}$ (C=O); $^1$H NMR: δ 5.25 (s, 2H)
4-Bromo-3-chloroquinoline C$9$H$5$BrClN 242.5 Br (C4), Cl (C3) Not reported Not provided
6-Bromo-3-methylquinazolin-4(3H)-one C$9$H$7$BrN$_2$O 255.07 Br (C6), CH$_3$ (C3) Not reported Not provided
3-Bromo-2-phenylquinolin-4(1H)-one C${15}$H${10}$BrNO 300.15 Br (C3), Ph (C2) Not reported Not provided
  • Key Observations: Bromine substitution increases molecular weight and polarizability across all compounds. Steric effects from phenyl groups (e.g., in 3-bromo-2-phenylquinolin-4(1H)-one) may reduce solubility compared to simpler analogs .

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